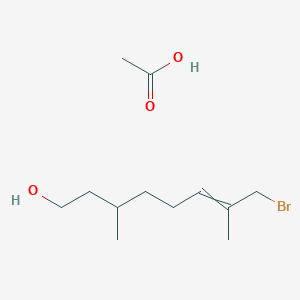
3-Benzhydrylpentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzhydrylpentanedioic acid is an organic compound that features a benzhydryl group attached to a pentanedioic acid backbone. This compound is part of the benzhydryl family, which includes various derivatives of diphenylmethane. The benzhydryl group is characterized by two benzene rings connected by a single methane carbon, which can be substituted with various functional groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydrylpentanedioic acid typically involves the introduction of the benzhydryl group to a pentanedioic acid precursor. One common method is through the Friedel-Crafts alkylation reaction, where benzhydryl chloride reacts with pentanedioic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and controlled temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-Benzhydrylpentanedioic acid can undergo various chemical reactions, including:
Oxidation: The benzhydryl group can be oxidized to form benzhydryl ketones or alcohols.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as N-bromosuccinimide (NBS) and halogens (chlorine, bromine) are used for substitution reactions.
Major Products Formed
Oxidation: Benzhydryl ketones and alcohols.
Reduction: Primary alcohols.
Substitution: Halogenated benzhydryl derivatives.
科学的研究の応用
3-Benzhydrylpentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 3-Benzhydrylpentanedioic acid involves its interaction with specific molecular targets. The benzhydryl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Diphenylmethane: The parent compound of the benzhydryl family.
Benzhydrol: A benzhydryl derivative with a hydroxyl group.
Benzhydryl chloride: A benzhydryl derivative with a chlorine substituent
Uniqueness
3-Benzhydrylpentanedioic acid is unique due to the presence of both the benzhydryl group and the pentanedioic acid backboneThe compound’s ability to undergo multiple types of reactions and interact with biological targets makes it a valuable molecule for research and industrial purposes .
特性
CAS番号 |
93878-28-5 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC名 |
3-benzhydrylpentanedioic acid |
InChI |
InChI=1S/C18H18O4/c19-16(20)11-15(12-17(21)22)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,19,20)(H,21,22) |
InChIキー |
NRPZCMFGRAUPMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


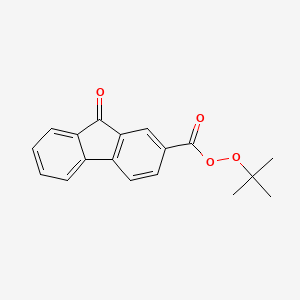
![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)

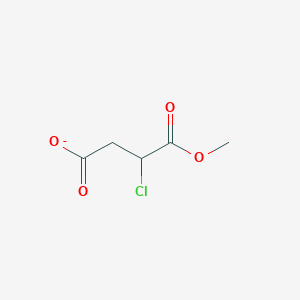
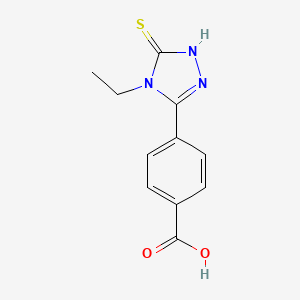
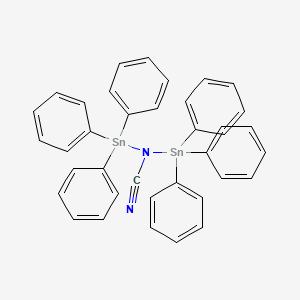
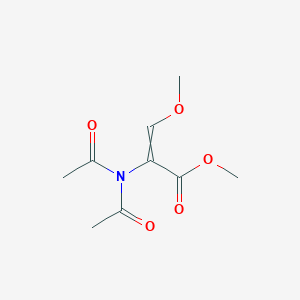
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
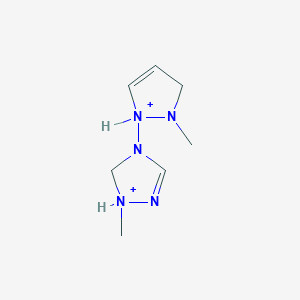
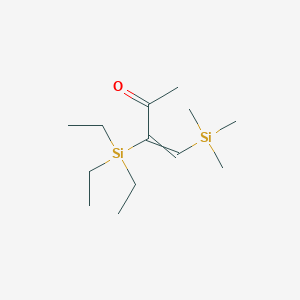

![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
